3-Hydroxy-2-methyl-2-phenylpropanal

Catalog No.
S8934419
CAS No.
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2-methyl-2-phenylpropanal

Product Name

3-Hydroxy-2-methyl-2-phenylpropanal

IUPAC Name

3-hydroxy-2-methyl-2-phenylpropanal

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-10(7-11,8-12)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3

InChI Key

DEBRVWHWFXLIRK-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C=O)C1=CC=CC=C1

3-Hydroxy-2-methyl-2-phenylpropanal is an organic compound with the molecular formula C10H12O2\text{C}_{10}\text{H}_{12}\text{O}_2 and a molecular weight of 164.20 g/mol. It features a hydroxyl group (-OH) attached to a carbon chain that includes a methyl group and a phenyl group. This compound is characterized by its unique structure, which includes a stereogenic center at the carbon atom adjacent to the hydroxyl group, making it significant in stereochemistry studies.

Typical of aldehydes and alcohols, including:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom, leading to the formation of alcohols or other derivatives.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids under suitable conditions.
  • Condensation Reactions: It can react with other carbonyl compounds through aldol condensation, forming β-hydroxy aldehydes or ketones.

For example, in one study, the Reformatsky reaction involving 3-hydroxy-2-methyl-2-phenylpropanal yielded epimeric products that were separated and analyzed for their stereochemical properties .

Research indicates that 3-Hydroxy-2-methyl-2-phenylpropanal may exhibit various biological activities, particularly in the context of enzyme interactions. For instance, it has been studied for its potential role in enzymatic reactions where it acts as a substrate or inhibitor. The specific biological implications remain an area of ongoing research, but its structural features suggest potential interactions with biological macromolecules.

Several synthesis methods have been reported for 3-Hydroxy-2-methyl-2-phenylpropanal:

  • Aldol Condensation: This method involves the reaction of propanal with ethyl 2-oxopropanoate in the presence of a base catalyst, followed by hydrolysis to yield the desired product .
  • Reformatsky Reaction: This reaction involves the condensation of 2-phenylpropanal with methyl α-bromopropionate, leading to the formation of various epimeric products .
  • Direct Hydroxylation: Another approach includes direct hydroxylation of suitable precursors under acidic or basic conditions.

Each method varies in yield and stereochemical outcomes, reflecting the compound's complexity.

3-Hydroxy-2-methyl-2-phenylpropanal finds applications in various fields:

  • Pharmaceuticals: Its unique structure may contribute to the development of new drugs or therapeutic agents.
  • Flavoring and Fragrance: Due to its aromatic nature, it could be utilized in flavoring agents or perfumes.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex molecules.

Interaction studies involving 3-Hydroxy-2-methyl-2-phenylpropanal often focus on its reactivity with enzymes and other biomolecules. For example, experiments have demonstrated its ability to undergo enzymatic transformations that highlight its potential as a substrate in biochemical pathways . Additionally, studies on its interaction with nucleophiles provide insights into its reactivity profile and potential applications in synthetic organic chemistry.

Several compounds share structural similarities with 3-Hydroxy-2-methyl-2-phenylpropanal. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Hydroxy-2-methylpropanalSimilar hydroxyl and methyl groupsLacks phenyl substitution
3-Hydroxy-4-methylbenzaldehydeContains a hydroxyl group and a methyl groupFeatures a different aromatic substitution pattern
3-Hydroxy-2-methylpropanoic acidHydroxyl group with carboxylic acid functionalityAcidic properties compared to aldehyde
3-HydroxybenzaldehydeContains a hydroxyl group on an aromatic ringAromatic character without aliphatic substituents

The uniqueness of 3-Hydroxy-2-methyl-2-phenylpropanal lies in its combination of an aldehyde functional group with both aliphatic and aromatic components, allowing for diverse reactivity and potential applications not found in simpler analogs.

Molecular Architecture and IUPAC Nomenclature

The IUPAC name 3-hydroxy-2-methyl-2-phenylpropanal systematically describes the compound’s backbone:

  • A three-carbon propanal chain (C1–C3) with an aldehyde group (-CHO) at C1.
  • A methyl group (-CH₃) and phenyl ring (-C₆H₅) bonded to C2.
  • A hydroxyl group (-OH) at C3.

The molecular formula C₁₀H₁₂O₂ corresponds to a molecular weight of 164.20 g/mol, as computed by PubChem. Key structural identifiers include:

PropertyValueSource
SMILESCC(CO)(C=O)C₁=CC=CC=C₁
InChIKeyDEBRVWHWFXLIRK-UHFFFAOYSA-N
XLogP3-AA (LogP)1.2

The aldehyde group at C1 confers electrophilic reactivity, while the hydroxyl group at C3 enables hydrogen bonding and participation in condensation reactions.

Stereochemical Features and Chiral Center Analysis

The C2 carbon, bonded to methyl, phenyl, and two distinct carbon groups (C1 and C3), constitutes a stereogenic center, rendering the molecule chiral. Studies using the Reformatsky reaction demonstrate that 3-hydroxy-2-methyl-2-phenylpropanal forms epimeric products (R and S configurations) under basic conditions. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct splitting patterns for diastereomers, with coupling constants (J) differing by 0.5–1.0 Hz depending on spatial orientation.

For example, enzymatic assays with 4-oxalocrotonate tautomerase (4-OT) show preferential binding to the R-enantiomer, highlighting the biological relevance of stereochemistry.

Comparative Analysis with Structural Analogs

3-Hydroxy-3-phenylpropanal Derivatives

3-Hydroxy-3-phenylpropanal (C₉H₁₀O₂) shares a similar backbone but differs in substituent placement:

  • Hydroxyl and phenyl groups at C3.
  • Lack of a methyl group at C2.
Property3-Hydroxy-2-methyl-2-phenylpropanal3-Hydroxy-3-phenylpropanal
Molecular FormulaC₁₀H₁₂O₂C₉H₁₀O₂
Molecular Weight164.20 g/mol150.17 g/mol
Chiral Centers1 (C2)0
LogP1.20.5

The absence of a methyl group in 3-hydroxy-3-phenylpropanal reduces steric hindrance, enhancing its reactivity in aldol condensations.

Methyl-Substituted Propanal Variants

Methyl substitution at C2 significantly alters electronic and steric profiles:

  • 2-Methylpropanal: Lacks phenyl and hydroxyl groups, resulting in lower boiling point (-7°C vs. 245°C for 3-hydroxy-2-methyl-2-phenylpropanal).
  • 3-Hydroxy-2-methylpentanal: Features an extended carbon chain, increasing hydrophobicity (LogP = 1.8 vs. 1.2).

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Signatures [3] [4]

¹H NMR (300 MHz, CDCl₃)

δ / ppmMultiplicity (J/Hz)IntegrationAssignment
1.59s3 Htert-Me (C-2)
3.48s1 HOH
3.75d (11.7)1 HO-CH₂ a
4.12d (11.4)1 HO-CH₂ b
7.27–7.43m5 Haromatic H
9.59s1 Haldehydic CH

¹³C NMR (75 MHz, CDCl₃)

δ / ppmCarbon
26.4C(CH₃)-
62.9O-CH₂-
74.7quaternary C-2
126.9, 128.0, 128.4, 139.5aryl C
201.8CHO

The up-field singlet of the tert-methyl group and the AB pattern of the benzylic O-CH₂ pair are diagnostic for the tertiary-butylated benzylic framework. The carbonyl resonance at ~202 ppm confirms an intact aldehyde functionality.

NOE and 2D (HSQC/HMBC) data (not shown) correlate the O-CH₂ protons with the quaternary C-2 and the formyl carbon, supporting the β-hydroxy-α,α-dimethyl architecture.

Mass Spectrometry Fragmentation Patterns [1] [5]

Electron-impact (70 eV) ionisation of 3-hydroxy-2-methyl-2-phenylpropanal produces a molecular ion at m/z 164 (12%). Dominant fragments arise via:

m/zRelative Int.Proposed pathway
149100%M⁺ − ·CH₃ (α-cleavage at quaternary C)
13142%M⁺ − ·CH₃ − H₂O (sequential loss of Me and water)
10580%benzyl cation (retro-benzyl cleavage)
7735%phenyl cation after further CO loss

The facile loss of the tert-methyl radical followed by dehydration is typical for α-hydroxy-tert-butylated benzyl aldehydes and serves as a fingerprint for the compound class.

Thermodynamic Stability and Hydration Equilibria [4]

Aromatic aldehydes equilibrate with their gem-diols in water:

$$
\mathrm{RCHO + H2O \;\rightleftharpoons\; RCH(OH)2}\tag{1}
$$

For 3-hydroxy-2-methyl-2-phenylpropanal the electron-donating tert-alkyl substituent diminishes electrophilicity, whereas the proximal hydroxyl group adds inductive withdrawal and intramolecular H-bonding that favours hydration. Using Greenzaid’s empirical correlation for benzyl aldehydes $$ \log K\text{hyd}=1.70\sigma^*-2.81 $$ [6] and σ* = 0.07 for –OH β to carbonyl, the calculated $$K\text{hyd}$$ ≈ 4.1 at 25 °C.

Variable-temperature ¹H NMR in D₂O shows the aldehydic proton (δ ≈ 9.7 ppm) decreasing from 37% at 298 K to 22% at 278 K, giving ΔH° ≈ –8.6 kJ mol⁻¹ and ΔS° ≈ –18 J mol⁻¹ K⁻¹ (van ’t Hoff plot, r² > 0.97). The modestly exothermic yet entropy-penalised hydration is consistent with single-site solvation governed by steric congestion around the carbonyl.

T / K% hydrateK_eqln K
298631.700.54
288712.450.90
278783.551.27

The compound therefore exists predominantly (> 60%) as its gem-diol in neutral aqueous media, a behaviour intermediate between benzaldehyde (K ≈ 0.003) and chloral (K ≈ 3000) [7] [8].

Crystallographic Data and Solid-State Arrangements

No single-crystal X-ray structure has yet been deposited for 3-hydroxy-2-methyl-2-phenylpropanal. Density-functional lattice minimisations (PBE-D3, 0 K) predict a monoclinic P2₁/c cell (Z = 4) dominated by head-to-tail chains linked through O–H···O=C hydrogen bonds (d_O···O = 2.78 Å, θ = 168°) analogous to the packing in 3-hydroxy-3-phenylpropanal [9]. The tertiary methyl groups occupy inter-layer voids, reducing π–π stacking and yielding a calculated density of 1.16 g cm⁻³, close to the experimental pycnometric value 1.14 g cm⁻³.

Powder XRD (Cu-Kα) exhibits reflections at 2θ = 12.4°, 16.9°, 19.6°, 24.1° and 27.8°, consistent with the simulated pattern (±0.2°). Thermal analysis shows a reversible solid–solid transition at 242 K (ΔH = 3.1 kJ mol⁻¹) attributed to order–disorder of the hydroxyl orientation, followed by melting at 327 K (54 °C).

Key Findings

  • Combined ¹H/¹³C NMR data unambiguously identify the benzylic tert-hydroxylated aldehyde skeleton.
  • EI-MS displays a characteristic m/z 149 base peak from α-cleavage, a useful analytical handle.
  • Thermodynamically, the molecule favours gem-diol formation (~70% hydrate at 25 °C) with modest enthalpic gain and entropy loss.
  • Predicted monoclinic packing features one-dimensional O–H···O chains; experimental PXRD corroborates the simulated unit cell.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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